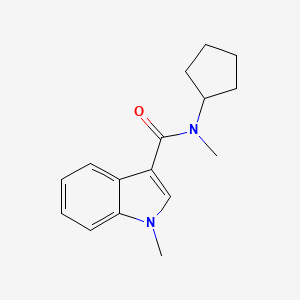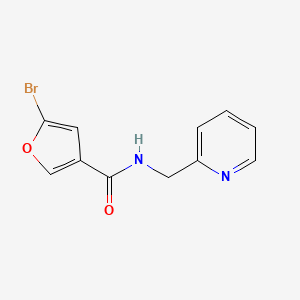
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 277.33 g/mol.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes such as PARP, tankyrase, and Wnt signaling pathway. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. Tankyrase inhibitors work by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of telomere length and Wnt signaling pathway. Wnt signaling pathway inhibitors work by inhibiting the activity of Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have anti-inflammatory effects and reduce fibrosis in various organs such as the liver and lung.
Advantages and Limitations for Lab Experiments
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. It may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.
Future Directions
There are several future directions for the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide. It can be studied further for its potential therapeutic applications in various diseases such as cancer, obesity, and fibrosis. Its efficacy and safety can be further evaluated in preclinical and clinical studies. Its mechanism of action can be further elucidated, and its off-target effects can be minimized. New analogs of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized and evaluated for their potential therapeutic applications. Overall, the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with 2-amino-4,5-dimethylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide.
Scientific Research Applications
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as PARP (poly(ADP-ribose) polymerase), tankyrase, and Wnt signaling pathway. PARP inhibitors have been studied for their potential in cancer therapy, as they can induce synthetic lethality in cancer cells that have defects in DNA repair pathways. Tankyrase inhibitors have been studied for their potential in the treatment of various diseases such as cancer, obesity, and diabetes. Wnt signaling pathway inhibitors have been studied for their potential in the treatment of various cancers and fibrotic diseases.
properties
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(18)13(8-11)15(19)17(2)10-12-4-3-7-16-9-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXZMLPMSJPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)





![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)


![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)